4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione
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Overview
Description
4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is a compound that has garnered significant interest in the field of organic electronics. It is a donor-acceptor conjugated polymer that exhibits unique electronic properties, making it a valuable material for various applications, particularly in organic solar cells and other electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione typically involves direct (hetero)arylation polymerization. This method uses palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as catalysts . The reaction conditions are carefully controlled to ensure the successful formation of the desired polymer.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can also be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly involving halogens, are common for modifying the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while substitution can introduce various functional groups into the compound .
Scientific Research Applications
4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione has a wide range of scientific research applications, including:
Organic Solar Cells: The compound is used as a donor material in bulk-heterojunction (BHJ) organic solar cells, contributing to high power conversion efficiencies.
Organic Light-Emitting Diodes (OLEDs): It is also used in the fabrication of OLEDs due to its excellent electronic properties.
Sensors: The compound’s sensitivity to various stimuli makes it suitable for use in sensor applications.
Organic Field-Effect Transistors (OFETs): It is employed in OFETs for its high charge mobility and stability.
Mechanism of Action
The mechanism of action of 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione involves its ability to act as a donor-acceptor conjugated polymer. This allows it to efficiently transfer electrons and holes, making it an excellent material for electronic applications. The molecular targets and pathways involved include the π-conjugated system, which facilitates charge transport and enhances the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
Diketopyrrolopyrrole (DPP): A commonly used moiety in donor-acceptor conjugated polymers.
Phenothiazine and Phenoxazine Derivatives: These compounds exhibit similar electronic properties and are used in similar applications.
Benzo[c][1,2,5]thiadiazole (BT): Another donor-acceptor compound with comparable properties.
Uniqueness
4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is unique due to its specific electronic properties, which are enhanced by the presence of the 2-ethylhexyl group. This modification improves its solubility and processability, making it more suitable for various applications compared to other similar compounds .
Properties
Molecular Formula |
C14H19NO2S |
---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
4-(2-ethylhexyl)thieno[3,2-b]pyrrole-5,6-dione |
InChI |
InChI=1S/C14H19NO2S/c1-3-5-6-10(4-2)9-15-11-7-8-18-13(11)12(16)14(15)17/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
ONAYITQGRKTBKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C(=O)C1=O)SC=C2 |
Origin of Product |
United States |
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